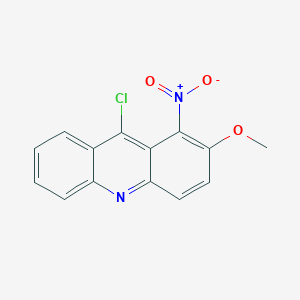![molecular formula C14H20O B14395613 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one CAS No. 88444-63-7](/img/structure/B14395613.png)
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one is a complex organic compound known for its unique spirocyclic structure. This compound is part of the sesquiterpene family, which are naturally occurring hydrocarbons found in plants and marine organisms. The spirocyclic structure of this compound makes it an interesting subject for synthetic and mechanistic studies in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves multiple steps, starting from simpler organic molecules. One of the documented synthetic routes includes the use of bromomethylene as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as bromination, cyclization, and spirocyclization reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Metal-ammonia reductions can be used to selectively reduce specific double bonds in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal-ammonia reductions often use sodium or lithium in liquid ammonia.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and halogenated derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features.
Wirkmechanismus
The mechanism of action of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar structure but different functional groups.
7,11,11-Trimethylspiro[5.5]undeca-2,7-dien-3-ol: A hydroxylated derivative with different reactivity and applications.
Bicyclo[6.3.0]undeca-1,7-dien-3-one, 5,5-dimethyl-: A bicyclic compound with structural similarities but lacking the spirocyclic feature.
Uniqueness
The uniqueness of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one lies in its spirocyclic structure, which imparts distinct physical and chemical properties. This structure makes it a valuable compound for studying spirocyclic chemistry and exploring new synthetic methodologies.
Eigenschaften
CAS-Nummer |
88444-63-7 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1,5,5-trimethylspiro[5.5]undeca-1,10-dien-9-one |
InChI |
InChI=1S/C14H20O/c1-11-5-4-8-13(2,3)14(11)9-6-12(15)7-10-14/h5-6,9H,4,7-8,10H2,1-3H3 |
InChI-Schlüssel |
ODAKUQLCMJQTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C12CCC(=O)C=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


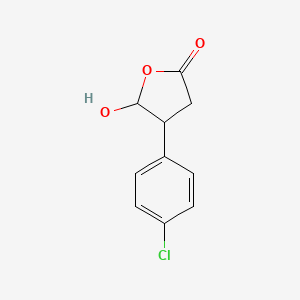
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
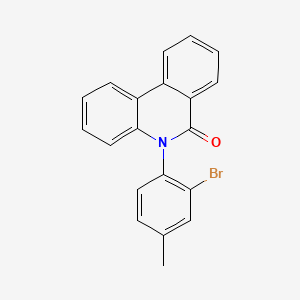

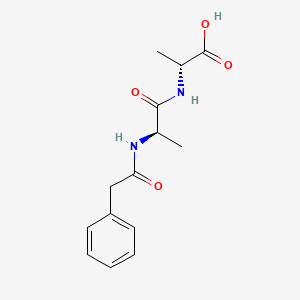

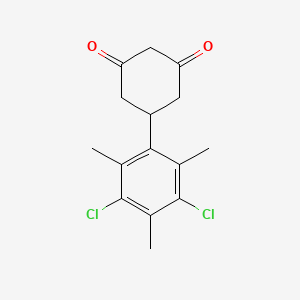
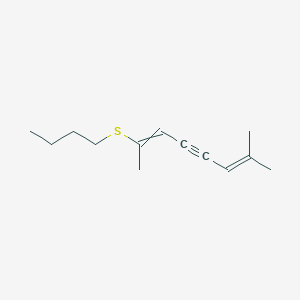
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)

